molecular formula C24H27NO11 B020225 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole CAS No. 7497-97-4

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole

Cat. No.: B020225
CAS No.: 7497-97-4
M. Wt: 505.5 g/mol
InChI Key: FCZMTVYNFKUPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a glucopyranosyl moiety, which is a sugar derivative, attached to the indole core through an acetylated glycosidic linkage. The acetyl groups present in the structure contribute to the compound’s stability and solubility properties.

Preparation Methods

The synthesis of 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and acetylation reactions. Here is a general outline of the synthetic route:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl moiety are protected using acetyl groups to prevent unwanted side reactions during the glycosylation step.

    Glycosylation: The protected glucopyranosyl moiety is then attached to the indole core through a glycosidic linkage. This step often requires the use of a glycosyl donor and a glycosyl acceptor, along with a suitable catalyst such as a Lewis acid.

    Acetylation: The final step involves the acetylation of the indole core to introduce the acetyl group at the desired position. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical studies to investigate the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It may be studied for its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The glucopyranosyl moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems. The acetyl groups can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole can be compared with other similar compounds, such as:

    1-Acetyl-1H-indole: This compound lacks the glucopyranosyl moiety and acetyl groups, making it less soluble and potentially less bioactive.

    3-((2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole: This compound lacks the acetyl group on the indole core, which may affect its stability and reactivity.

    1-Acetyl-3-(beta-D-glucopyranosyl)oxy)-1H-indole: This compound lacks the acetyl groups on the glucopyranosyl moiety, which may influence its solubility and overall chemical properties.

The uniqueness of this compound lies in its combination of an indole core, a glucopyranosyl moiety, and multiple acetyl groups, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

[6-(1-acetylindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-12(26)25-10-19(17-8-6-7-9-18(17)25)35-24-23(34-16(5)30)22(33-15(4)29)21(32-14(3)28)20(36-24)11-31-13(2)27/h6-10,20-24H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZMTVYNFKUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996474
Record name 1-Acetyl-1H-indol-3-yl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-97-4
Record name NSC407310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-1H-indol-3-yl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Reactant of Route 3
Reactant of Route 3
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Reactant of Route 4
Reactant of Route 4
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Reactant of Route 5
Reactant of Route 5
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Reactant of Route 6
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.